2-Isopropyl-4-methylaniline
Description
Significance in Contemporary Organic Synthesis and Chemical Sciences
2-Isopropyl-4-methylaniline is a valuable intermediate in the synthesis of more complex molecules. ontosight.ai Its structural features make it a useful building block in the production of various organic compounds, including certain herbicides and fungicides. For instance, substituted anilines are precursors in the synthesis of agricultural chemicals. chemicalbook.com The compound also serves as a precursor in the synthesis of dyes and pigments. ontosight.ai
Furthermore, derivatives of this compound are explored in medicinal chemistry. For example, the condensation of 2-isopropyl-6-methylaniline (B1581991) with formaldehyde (B43269) is a step in producing 4,4'-Methylenebis(2-isopropyl-6-methylaniline), which is used as a hardener in high-performance epoxy resins. cymitquimica.com Thiazole derivatives incorporating an isopropyl group have been investigated for their potential as active pharmaceutical ingredients (APIs), particularly in the development of treatments for neurological disorders. chemimpex.comchemicalbook.com
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C10H15N |
| Molecular Weight | 149.23 g/mol |
| IUPAC Name | 4-methyl-2-propan-2-ylaniline |
| CAS Number | 5266-86-4 |
Source: PubChem CID 22379485 nih.gov
Fundamental Structural Characteristics and Their Influence on Reactivity
The reactivity of this compound is significantly influenced by the electronic and steric effects of its substituents. The amino group is a strong activating group and an ortho, para-director in electrophilic aromatic substitution reactions due to its ability to donate its lone pair of electrons into the aromatic ring through resonance (+M effect). chemistrysteps.com
However, the presence of alkyl groups at the ortho and para positions modifies this reactivity:
Electronic Effects: The isopropyl and methyl groups are electron-donating groups through an inductive effect (+I). libretexts.org This increases the electron density on the benzene (B151609) ring, making the arylamine potentially more basic than aniline (B41778) itself and more reactive towards electrophiles. libretexts.orgchemistrysteps.com
Steric Effects: The bulky isopropyl group at the ortho position (adjacent to the amino group) creates steric hindrance. vedantu.com This "ortho effect" can physically block the lone pair of electrons on the nitrogen atom, making it more difficult for protons or electrophiles to approach. vedantu.com This steric hindrance can lead to a reduction in the basicity of the amine compared to what would be expected from electronic effects alone. vedantu.comworktribe.com It also influences the regioselectivity of reactions, often directing incoming groups away from the sterically crowded ortho position. In nucleophilic substitution reactions involving substituted anilines, alkyl groups at the 2-position can cause considerable reductions in reactivity. worktribe.comunilag.edu.ng
The interplay between the electron-donating nature of the alkyl groups and the steric hindrance from the ortho-isopropyl group defines the specific chemical behavior of this compound. The basicity of anilines is a complex interplay of inductive effects, resonance, and steric hindrance. libretexts.org
Historical Context of Related Substituted Aniline Research
The study of aniline and its derivatives has been a cornerstone of organic chemistry since the 19th century. Aniline was first isolated in 1826 by Otto Unverdorben through the destructive distillation of indigo. wikipedia.org The development of synthetic dyes from aniline derivatives in the mid-19th century marked the beginning of the synthetic chemical industry. scispace.com
Research into substituted anilines followed, driven by the desire to create new dyes, pharmaceuticals, and other useful chemicals. scispace.com The synthesis of substituted anilines, such as toluidines and xylidines, was often achieved by the nitration of the corresponding substituted aromatic compound, followed by reduction. wikipedia.orgacs.org For example, this approach is used to convert toluene (B28343) into toluidines. wikipedia.org
The study of reaction mechanisms, such as nucleophilic aromatic substitution (SNAr), has been crucial in understanding the reactivity of substituted anilines. rsc.org Research has quantified the electronic and steric effects of various substituents on the reactivity of the aniline core. worktribe.commdpi.com The development of new synthetic methods, like the Buchwald-Hartwig and Ullmann reactions, has provided alternative routes to synthesize substituted anilines from aryl halides. wikipedia.org This historical progression from simple isolation to complex synthesis and mechanistic understanding has established the rich and diverse chemistry of substituted anilines, a class to which this compound belongs.
Structure
3D Structure
Properties
IUPAC Name |
4-methyl-2-propan-2-ylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-7(2)9-6-8(3)4-5-10(9)11/h4-7H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLRDBGWGQQYAOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201285273 | |
| Record name | 4-Methyl-2-(1-methylethyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201285273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5266-86-4 | |
| Record name | 4-Methyl-2-(1-methylethyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5266-86-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-2-(1-methylethyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201285273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Isopropyl 4 Methylaniline and Analogous Arylamines
Established Amination and Alkylation Strategies for Aromatic Scaffolds
The direct introduction of amino and alkyl groups onto aromatic rings constitutes a fundamental approach to synthesizing substituted anilines. Key strategies include transition-metal-catalyzed cross-coupling reactions and electrophilic alkylations.
Palladium-Catalyzed Buchwald-Hartwig Amination: This reaction has become a premier method for forming carbon-nitrogen (C-N) bonds. It involves the palladium-catalyzed coupling of an aryl halide (or triflate) with a primary or secondary amine in the presence of a strong base. acs.orgrsc.org The synthetic utility of this method is significant, as it overcomes the limitations of older techniques which often had restricted substrate scope. acs.org The development of sophisticated phosphine (B1218219) ligands has expanded the reaction's applicability to a wide variety of amines and aryl groups, including less reactive aryl chlorides. acs.orgrsc.org
Copper-Catalyzed Ullmann Condensation: The Ullmann reaction is a classical copper-promoted conversion of aryl halides to aryl amines, ethers, and thioethers. researchgate.net While traditional Ullmann reactions required harsh conditions, such as high temperatures, modern variations utilize soluble copper catalysts and ligands like L-proline or N-methylglycine, allowing the reaction to proceed under milder conditions. nih.gov This method complements the palladium-catalyzed approaches and is particularly useful for certain substrates. Recent advancements have enabled Ullmann-type couplings in environmentally benign solvents like water. nih.gov
Friedel-Crafts Alkylation: This classic electrophilic aromatic substitution reaction introduces an alkyl group onto an aromatic ring using an alkyl halide and a Lewis acid catalyst, typically aluminum chloride (AlCl₃). uc.pt While effective for creating alkylated aromatic precursors, direct Friedel-Crafts alkylation on anilines is problematic. The amino group (-NH₂) is a Lewis base that reacts with the AlCl₃ catalyst, forming a positively charged complex that deactivates the ring towards further electrophilic substitution. uc.ptscribd.com Therefore, the alkylation step must precede the introduction or formation of the amine group. For instance, p-cymene (B1678584) (4-isopropyltoluene), the precursor skeleton for 2-isopropyl-4-methylaniline, can be synthesized via Friedel-Crafts alkylation of toluene (B28343) with an isopropylating agent.
Interactive Data Table: Comparison of Amination Strategies
| Reaction | Catalyst/Promoter | Typical Substrates | Key Advantages | Limitations |
|---|---|---|---|---|
| Buchwald-Hartwig Amination | Palladium complexes with phosphine ligands | Aryl halides/triflates and primary/secondary amines | Broad substrate scope, high efficiency, functional group tolerance acs.org | Cost of palladium catalyst, sensitivity to air/moisture |
| Ullmann Condensation | Copper (metal or salts) | Aryl halides and amines, alcohols, or thiols | Lower cost catalyst, effective for specific substrates researchgate.net | Traditionally requires high temperatures, stoichiometric copper researchgate.net |
| Friedel-Crafts Alkylation | Lewis acids (e.g., AlCl₃) | Aromatic rings and alkyl halides | Effective for C-C bond formation | Incompatible with free amino groups, risk of polyalkylation uc.ptscribd.com |
Functional Group Interconversion Routes Leading to Substituted Aniline (B41778) Structures
Often, the most efficient synthesis of a substituted aniline involves creating the desired substitution pattern on the aromatic ring first, followed by the conversion of a different functional group into the amine.
Reduction of Nitroarenes: The most common functional group interconversion route to arylamines is the reduction of a nitro group (-NO₂). This two-step approach involves first nitrating an appropriate aromatic precursor, followed by reduction. For a compound structurally similar to the target, 2-methyl-4-isopropylaniline, a patented method starts with cumene (B47948) (isopropylbenzene). Cumene undergoes homogeneous phase nitration in a concentrated sulfuric acid medium to yield a mixture of nitroisopropylbenzene isomers. The subsequent reduction of the nitro group is achieved using iron powder. researchgate.net This classical method, known as the Béchamp reduction, is widely used, though other reducing agents like tin (Sn) or stannous chloride (SnCl₂) in acid, or catalytic hydrogenation (H₂ over a metal catalyst like Pt, Pd, or Ni) are also highly effective. rsc.orgmdpi.comutwente.nl
The synthesis via nitration and reduction offers significant advantages in controlling regiochemistry, as the directing effects of the substituents on the aromatic ring can be exploited during the initial nitration step. In the case of the patented synthesis, the nitration of cumene followed by reduction and separation yields p-isopropylaniline with a total yield of 62.6%. researchgate.net
Reductive Amination of Aldehydes and Ketones: This method converts a carbonyl group to an amine through an intermediate imine. rsc.org An aldehyde or ketone reacts with ammonia (B1221849) or a primary/secondary amine to form an imine or enamine, which is then reduced in situ to the corresponding amine. mdpi.comutwente.nl Common reducing agents include sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation. rsc.org This one-pot procedure is highly versatile for preparing a wide range of amines. rsc.org
Emerging Green Chemistry Approaches in Arylamine Synthesis
Modern synthetic chemistry places a strong emphasis on developing environmentally benign processes. These "green" approaches aim to reduce waste, avoid hazardous materials, and lower energy consumption.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. youtube.com In the synthesis of N-arylamines, microwave heating can dramatically reduce reaction times from hours to minutes. youtube.com Importantly, many of these reactions can be performed under solvent-free conditions, for example, by adsorbing the reactants onto a solid support like basic alumina. rsc.org This approach offers advantages of energy efficiency, speed, and reduced solvent waste. rsc.org
Reactions in Green Solvents: The use of environmentally friendly solvents, such as water, is a key principle of green chemistry. nih.gov A transition metal-free approach for the N-arylation of secondary amines with aryl halides has been developed using magnetized distilled water as the solvent. This method provides short reaction times and avoids the need for harmful organic solvents and expensive catalysts. researchgate.netrsc.org
Interactive Data Table: Green Synthesis Approaches for Arylamines
| Approach | Key Features | Example Application | Green Advantages |
|---|---|---|---|
| Biocatalysis | Use of enzymes (e.g., nitroreductase) | Reduction of aromatic nitro compounds to anilines acs.orgnih.gov | Mild conditions (room temp, atm. pressure), aqueous media, avoids heavy metals, biodegradable catalyst acs.org |
| Microwave-Assisted Synthesis | Microwave irradiation as energy source | N-arylation of amines on a solid support rsc.org | Drastically reduced reaction times, often solvent-free, high energy efficiency youtube.com |
| Alternative Solvents | Use of water or other benign solvents | Metal-free N-arylation in magnetized distilled water researchgate.netrsc.org | Avoids volatile and toxic organic solvents, improves safety nih.gov |
Industrial Production Optimizations for Related Aniline Derivatives
The large-scale production of aniline and its derivatives requires highly optimized, cost-effective, and efficient processes. The dominant industrial method for producing aniline is the catalytic hydrogenation of nitrobenzene (B124822). researchgate.netutwente.nl
Continuous Flow Synthesis: Modern chemical manufacturing is increasingly shifting from batch processing to continuous flow systems. Continuous flow reactors offer superior control over reaction parameters like temperature and pressure, enhanced safety, and greater efficiency. mdpi.com For the production of aniline derivatives, continuous flow hydrogenation of the corresponding nitroarenes is a key optimization strategy. This technology allows for the safe handling of high-pressure hydrogenation reactions and can be integrated with modules for continuous workup and purification, streamlining the entire manufacturing process. rsc.orgnih.gov Research has shown that implementing recycling flows in the hydrogenation process can increase the conversion of nitrobenzene to aniline from 96.82% to 98.26%, a significant improvement on an industrial scale. bcrec.id
Catalyst and Process Optimization: The efficiency of the industrial catalytic hydrogenation of nitroarenes is heavily dependent on the catalyst's performance and longevity. Process optimization involves fine-tuning reaction conditions (temperature, pressure, flow rates) and catalyst selection to maximize yield and throughput while minimizing energy consumption. bcrec.id For example, in the selective hydrogenation of nitroarenes to N-arylhydroxylamines, a related process, the additive 4-(dimethylamino)pyridine (DMAP) was found to significantly increase both the reaction rate and selectivity in a continuous-flow system using a Pt/C catalyst. mdpi.com
Direct Amination Routes: While the nitrobenzene reduction route is dominant, research into more atom-economical, one-step processes is ongoing. The direct amination of benzene (B151609) to aniline is an attractive alternative that could reduce reaction steps. utwente.nl One proposed industrial process design involves the amination of benzene using hydroxylamine, which itself would be produced from the reduction of nitric oxide. researchgate.netutwente.nl Although not yet commercially dominant, such direct amination strategies represent a future direction for optimizing the industrial production of aniline and its derivatives.
Chemical Reactivity and Mechanistic Investigations of 2 Isopropyl 4 Methylaniline
Electrophilic Aromatic Substitution Pathways
The reactivity of 2-isopropyl-4-methylaniline in electrophilic aromatic substitution is governed by the electronic and steric effects of its substituents: the amino (-NH2), isopropyl (-(CH3)2CH), and methyl (-CH3) groups. Both the amino and alkyl groups are activating and ortho-, para-directing. libretexts.org However, the high reactivity of the amino group often leads to challenges in controlling reactions, such as polysubstitution. ncert.nic.in
Regioselectivity and Steric Hindrance Effects of Substituents
The directing effects of the substituents on the aromatic ring of this compound guide incoming electrophiles. The powerful activating and ortho-, para-directing amino group, along with the activating alkyl groups, enhances the electron density of the ring, particularly at the positions ortho and para to the amino group. libretexts.org
Consequently, electrophilic attack is most likely to occur at the less sterically hindered position 5, which is ortho to the activating isopropyl group and para to the activating methyl group, and position 3, which is ortho to the methyl group and para to the isopropyl group, but ortho to the strongly directing amino group. The interplay between the electronic activation and steric hindrance determines the final product distribution. libretexts.org
Strategies for Controlled Monosubstitution and Polysubstitution Avoidance
A primary challenge in the electrophilic aromatic substitution of highly activated anilines is preventing polysubstitution. ncert.nic.in Several strategies can be employed to achieve controlled monosubstitution for this compound.
One common and effective strategy is to temporarily "tame" the activating effect of the amino group by converting it into an amide. libretexts.org This is typically achieved by reacting the aniline (B41778) with an acylating agent, such as acetic anhydride, to form the corresponding N-acetyl derivative. The resulting acetamido group is still an ortho-, para-director but is significantly less activating than the amino group. This moderation of reactivity allows for more controlled electrophilic substitution. libretexts.org After the desired substitution has been carried out, the acetyl group can be readily removed by hydrolysis to regenerate the amino group. libretexts.org
Another approach involves the careful selection of reaction conditions. Using less reactive electrophiles, milder reaction temperatures, and controlling the stoichiometry of the reactants can help favor monosubstitution. libretexts.org For instance, in bromination, using a less reactive brominating agent than elemental bromine, such as N-bromosuccinimide (NBS), can provide better control.
The inherent steric hindrance provided by the isopropyl and methyl groups can also be exploited to control substitution patterns. The bulkiness of these groups can disfavor substitution at the adjacent ortho positions, thereby directing the electrophile to other available sites.
Oxidation and Reduction Chemistry of the Amine Functionality and Aromatic Ring
The amine functionality and the aromatic ring of this compound are susceptible to both oxidation and reduction, leading to a variety of derived chemical species.
Oxidative Transformations to Derived Species
The oxidation of anilines can be complex, often yielding a mixture of products. The specific products formed depend on the oxidizing agent and the reaction conditions. The oxidation of this compound can potentially lead to the formation of several types of compounds:
Quinones: Strong oxidizing agents can oxidize the aromatic ring to form quinone-like structures.
Nitro Compounds: Oxidation can also convert the amino group to a nitro group.
Azo Compounds: Milder oxidation or specific reagents can lead to the formation of azo compounds through the coupling of partially oxidized intermediates.
The presence of the activating alkyl groups on the ring makes it susceptible to oxidation. Research on the oxidation of similar substituted anilines, such as 2,6-disubstituted anilines, has shown that the substitution pattern significantly influences the reaction pathway and product distribution. researchgate.net
Reductive Pathways and Product Characterization
The reduction of aromatic compounds can proceed in different ways depending on the reagents and conditions used.
Reduction of the Aromatic Ring: The benzene (B151609) ring of this compound can be reduced to a cyclohexane (B81311) ring under forcing conditions, such as high pressure and temperature in the presence of a suitable catalyst (e.g., Pt, Pd, or Ni). libretexts.org This reaction, known as catalytic hydrogenation, would yield 2-isopropyl-4-methylcyclohexylamine. libretexts.org
Reduction of Nitro Derivatives: If the amino group is first oxidized to a nitro group, this nitro group can then be reduced back to an amino group. This two-step process is a common synthetic route for the preparation of anilines. google.com Common reducing agents for this transformation include metals in acid (e.g., Fe/HCl) or catalytic hydrogenation. libretexts.orggoogle.com
A patent describes a preparation method for 2-methyl-4-isopropylaniline starting from isopropylbenzene. The process involves nitration to obtain a nitroisopropylbenzene mixture, followed by reduction with iron powder to yield p-isopropylaniline. google.com
Nucleophilic Reactions and Condensation Processes
The amino group of this compound is nucleophilic and can participate in a variety of nucleophilic reactions and condensation processes. latech.edu
The nucleophilicity of the amine is influenced by both electronic and steric factors. The electron-donating alkyl groups (isopropyl and methyl) increase the electron density on the nitrogen atom, enhancing its nucleophilicity. However, the ortho-isopropyl group provides significant steric hindrance around the amino group, which can reduce its reactivity towards certain electrophiles. libretexts.org This steric hindrance can be a limiting factor in reactions that require unhindered access to the amine's lone pair of electrons.
Condensation Reactions:
This compound can undergo condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). researchgate.net These reactions typically involve the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.
Furthermore, it can react with formaldehyde (B43269) in the presence of an acid catalyst to form methylene-bridged compounds. For example, the condensation of 2-isopropyl-6-methylaniline (B1581991) with formaldehyde is a key step in the synthesis of 4,4'-methylenebis(2-isopropyl-6-methylaniline).
The amine functionality can also participate in condensation reactions to form heterocyclic structures. For instance, the Paal-Knorr synthesis allows for the formation of substituted pyrroles from primary amines and 1,4-dicarbonyl compounds. rsc.org
Nucleophilic Substitution Reactions:
The amino group can act as a nucleophile in substitution reactions. For instance, it can react with alkyl halides in SN2 reactions, although the steric hindrance from the ortho-isopropyl group might slow down the reaction rate. ucalgary.ca
The table below summarizes some of the potential reactions involving the nucleophilic character of this compound.
| Reaction Type | Reactant | Product Type |
| Condensation | Aldehyde/Ketone | Imine (Schiff base) |
| Condensation | Formaldehyde | Methylene-bridged compound |
| Condensation | 1,4-Dicarbonyl | Substituted pyrrole |
| Nucleophilic Substitution | Alkyl Halide | N-Alkylated aniline |
Free Radical Interactions and Atmospheric Degradation Mechanisms
Aromatic amines, including this compound, can be released into the environment as degradation products of certain industrial chemicals, such as herbicides and pesticides. acs.org Once in the atmosphere, their environmental fate is largely determined by their reaction with photochemically generated free radicals, primarily the hydroxyl radical (•OH). mdpi.com The •OH radical is a major atmospheric oxidant, and the kinetics of its reaction with volatile organic compounds dictates their atmospheric lifetime. acs.org
While no direct experimental kinetic data for this compound has been published, valuable insights can be drawn from studies on structurally similar compounds. A computational study on the reaction of 4-methylaniline (p-toluidine) with •OH radicals provides a strong basis for understanding the reactivity of this compound. mdpi.comresearchgate.net
The reaction can proceed through several pathways:
•OH addition: The hydroxyl radical adds to the aromatic ring, forming a hydroxycyclohexadienyl-type radical adduct.
H-abstraction: The radical abstracts a hydrogen atom from the amino (-NH₂) group or the methyl (-CH₃) group. The isopropyl group (-CH(CH₃)₂) also provides a site for H-abstraction.
Table 1: Comparison of Gas-Phase Reaction Rate Constants with •OH at Room Temperature
| Reactant | Rate Constant (k_OH) (cm³ molecule⁻¹ s⁻¹) | Reference |
|---|---|---|
| Toluene (B28343) (C₆H₅CH₃) | ~5.96 x 10⁻¹² | acs.org |
| Aniline (C₆H₅NH₂) | ~1.18 x 10⁻¹⁰ | mdpi.com |
| 4-Methylaniline | ~2.16 x 10⁻¹¹ | mdpi.comresearchgate.net |
| This compound | Predicted to be > 2.16 x 10⁻¹¹ | Inferred |
The rate constant for 4-methylaniline is approximately ten times higher than that of toluene but lower than that of aniline, indicating that both functional groups influence reactivity. mdpi.comresearchgate.net It is predicted that the addition of an isopropyl group, as in this compound, would likely increase the reaction rate further due to the additional reactive C-H bonds and potential electronic effects, leading to a short atmospheric lifetime.
The atmospheric degradation of this compound initiated by hydroxyl radicals leads to the formation of various intermediate species and eventual degradation products. gassnova.nohw.ac.uk The initial reaction between the aniline and the •OH radical generates radical intermediates, which then react further, typically with molecular oxygen (O₂), to form peroxy radicals (RO₂•).
Based on studies of analogous compounds, the following degradation pathways and products can be proposed: mdpi.comasm.org
From H-abstraction at the Amino Group: This is often the most favorable initial step for anilines. mdpi.com
Anilinyl radical (Ar-NH•) formation.
Subsequent reactions can lead to the formation of nitroso and nitro-aromatic compounds through reaction with oxygen and NOx species.
From •OH Addition to the Ring: This pathway leads to hydroxylated intermediates.
Formation of various isomeric aminocresols (e.g., 2-isopropyl-4-methyl-x-aminophenols).
These phenolic compounds can be further oxidized, potentially leading to ring-opening or the formation of benzoquinones and benzoquinone imines. asm.org For example, the degradation of the related 2-methyl-6-ethylaniline is known to produce 2-methyl-6-ethyl-benzoquinone imine. asm.org
From H-abstraction at the Alkyl Groups: Abstraction from the isopropyl or methyl groups will form carbon-centered radicals.
These radicals react with O₂ to form peroxy radicals, which can then undergo further reactions to form aldehydes, ketones, and other oxygenated products.
Advanced Spectroscopic and Structural Characterization of 2 Isopropyl 4 Methylaniline and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. For 2-Isopropyl-4-methylaniline, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete assignment of all proton and carbon signals, confirming the substitution pattern on the aromatic ring.
The ¹H NMR spectrum of this compound displays distinct signals corresponding to each unique proton environment in the molecule. The aromatic region shows three signals for the protons on the benzene (B151609) ring. The isopropyl group gives rise to a septet for the methine proton and a doublet for the two equivalent methyl groups. The aromatic methyl group appears as a singlet, and the amine (-NH₂) protons typically present as a broad singlet.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity / Coupling |
|---|---|---|---|
| Aromatic-H (H3) | ~6.9-7.1 | - | Doublet |
| Aromatic-H (H5) | ~6.8-7.0 | - | Doublet |
| Aromatic-H (H6) | ~6.6-6.8 | - | Singlet (or narrow doublet) |
| Isopropyl-CH | ~3.2-3.4 | ~26-28 | Septet |
| Isopropyl-CH₃ | ~1.2-1.3 | ~22-24 | Doublet |
| Aromatic-CH₃ | ~2.2-2.3 | ~20-22 | Singlet |
| -NH₂ | ~3.5-4.5 (broad) | - | Broad Singlet |
| C1 (C-NH₂) | - | ~140-145 | Singlet |
| C2 (C-Isopropyl) | - | ~130-135 | Singlet |
| C3 | - | ~128-130 | Singlet |
| C4 (C-CH₃) | - | ~127-129 | Singlet |
| C5 | - | ~125-127 | Singlet |
| C6 | - | ~115-118 | Singlet |
Note: These are approximate values based on typical chemical shifts for substituted anilines. Actual experimental values may vary based on solvent and other conditions.
To unambiguously assign the chemical shifts and confirm the connectivity of atoms, advanced 2D NMR techniques are employed. uobasrah.edu.iq
COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment would show cross-peaks between scalar-coupled protons. For this compound, it would confirm the coupling between the isopropyl methine proton and the isopropyl methyl protons. It would also help in assigning the connectivity of the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms. It would be used to definitively link each proton signal to its corresponding carbon signal (e.g., the aromatic protons to their respective ring carbons).
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of protons. ipb.pt In this molecule, a NOESY experiment would show a cross-peak between the protons of the isopropyl group and the aromatic proton at the C3 position, as well as the N-H protons, providing definitive proof of the substitution pattern.
Modern structural analysis often combines experimental data with theoretical calculations. researchgate.net The molecular structure of this compound can be optimized using computational methods like Density Functional Theory (DFT). Following geometry optimization, NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net
These computationally predicted chemical shifts are then compared with the experimental values. A strong correlation between the calculated and observed data provides high confidence in the structural assignment. researchgate.net Discrepancies can sometimes point to specific conformational effects or intermolecular interactions not accounted for in the theoretical model.
Vibrational Spectroscopy: Infrared (IR) and Raman Investigations
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. nih.gov
The IR and Raman spectra of this compound are characterized by absorption bands corresponding to the vibrations of its specific functional groups. libretexts.org
N-H Vibrations: The primary amine group (-NH₂) typically shows two distinct stretching bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. libretexts.org An N-H bending (scissoring) vibration is expected around 1600-1650 cm⁻¹.
C-H Vibrations: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and isopropyl groups are observed just below 3000 cm⁻¹. uomustansiriyah.edu.iq
C=C Aromatic Ring Vibrations: The stretching vibrations of the carbon-carbon double bonds in the benzene ring typically result in a series of sharp bands in the 1450-1600 cm⁻¹ region.
C-N Vibrations: The C-N stretching vibration for aromatic amines usually appears in the 1250-1350 cm⁻¹ range. ias.ac.in
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Amine (-NH₂) | Asymmetric & Symmetric Stretch | 3300 - 3500 |
| Amine (-NH₂) | Bending (Scissoring) | 1600 - 1650 |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aliphatic C-H | Stretching | 2850 - 2970 |
| Aromatic C=C | Ring Stretching | 1450 - 1600 |
| Aromatic C-N | Stretching | 1250 - 1350 |
Note: These are general ranges and the exact peak positions can be influenced by the specific substitution pattern and molecular environment.
To achieve a more precise assignment of the observed vibrational bands, theoretical calculations are performed. Similar to the NMR predictions, the molecular geometry is first optimized using a method like DFT with a suitable basis set (e.g., B3LYP/6-311++G(d,p)). nih.govsigmaaldrich.com
Following optimization, a frequency calculation is performed, which yields the theoretical vibrational frequencies and their corresponding normal modes. The calculated frequencies are often systematically overestimated and are therefore scaled by an appropriate factor to improve agreement with experimental data. nih.gov A detailed analysis of the atomic motions for each calculated mode, often through Total Energy Distribution (TED) analysis, allows for the unambiguous assignment of each band in the experimental IR and Raman spectra to a specific molecular vibration (e.g., stretching, bending, rocking, or torsional modes). researchgate.net
Mass Spectrometry for Molecular Structure Elucidation
Mass spectrometry is a powerful analytical tool that provides critical information about a molecule's mass and structure by analyzing the mass-to-charge ratio of its ions.
Ionization Techniques and Fragmentation Pathway Analysis
In mass spectrometry, molecules are first ionized, often using techniques like Electron Ionization (EI). In EI, high-energy electrons bombard the sample, knocking off an electron to form a positively charged molecular ion (M+•). libretexts.org This molecular ion is often unstable and breaks apart into smaller, characteristic fragment ions. The resulting fragmentation pattern is a molecular fingerprint that aids in structure determination. libretexts.orglibretexts.org
For this compound (C₁₀H₁₅N), the molecular ion peak would appear at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation of aromatic amines is influenced by the stable aromatic ring and the nature of the alkyl substituents. libretexts.org The most common fragmentation pathways for this compound are predicted to involve cleavages at positions alpha (α) and beta (β) to the aromatic ring, leading to the formation of stable carbocations. semanticscholar.orgruc.dk
A primary fragmentation event is the loss of a methyl group (•CH₃, 15 Da) from the isopropyl substituent. This results in a stable secondary benzylic carbocation, which would produce a prominent peak at m/z 134. This process, known as α-cleavage, is a common pathway for alkyl-substituted aromatic compounds because the resulting cation is resonance-stabilized by the benzene ring. slideshare.net
Another significant fragmentation could be the loss of the entire isopropyl group (•CH(CH₃)₂, 43 Da), leading to a fragment at m/z 106. The fragmentation patterns of aromatic compounds are typically characterized by strong molecular ion peaks due to the stability of the ring structure. libretexts.org
Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Fragment Lost | Fragmentation Pathway |
|---|---|---|---|
| 149 | [C₁₀H₁₅N]+• | - | Molecular Ion (M+•) |
| 134 | [M - CH₃]+ | •CH₃ | α-cleavage: Loss of a methyl radical from the isopropyl group |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an essential technique for unequivocally determining a compound's elemental composition. nih.gov It measures the mass-to-charge ratio with extremely high accuracy, typically to four or five decimal places. This precision allows for the calculation of an exact molecular formula, distinguishing between compounds that may have the same nominal mass. nih.gov
For this compound, the molecular formula is C₁₀H₁₅N. Using the precise masses of the most abundant isotopes of carbon (¹²C = 12.00000 Da), hydrogen (¹H = 1.00783 Da), and nitrogen (¹⁴N = 14.00307 Da), the exact or monoisotopic mass can be calculated. This calculated value can then be compared to the experimentally determined mass from an HRMS analysis to confirm the compound's identity.
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₀H₁₅N | nih.gov |
| Nominal Mass | 149 Da | - |
| Monoisotopic Mass (Calculated) | 149.12045 Da | - |
X-ray Crystallography for Solid-State Structural Determination
Crystal Packing Motifs and Intermolecular Interactions (e.g., Hydrogen Bonding, C–H···π, π–π Stacking)
The way molecules arrange themselves in a crystal lattice is governed by a variety of non-covalent intermolecular interactions. mdpi.com For aniline (B41778) derivatives, hydrogen bonding is a particularly important interaction that directs crystal packing. researchgate.net
Hydrogen Bonding : The primary amine group (-NH₂) in this compound can act as a hydrogen bond donor, while the lone pair of electrons on the nitrogen atom allows it to act as a hydrogen bond acceptor. This enables the formation of N-H···N hydrogen bonds, which can link molecules into chains, dimers, or more complex three-dimensional networks, significantly stabilizing the crystal structure. researchgate.netrsc.orgphyschemres.org
π–π Stacking : The aromatic benzene ring is electron-rich and can interact with adjacent rings through π–π stacking. These interactions, where rings are arranged in a parallel or offset face-to-face manner, are crucial for the packing of many aromatic compounds.
In related halogenated aniline structures, N–H···N hydrogen bonds and other weak interactions like C–H···F contacts have been shown to be dominant supramolecular interactions that define the crystal packing. acs.org
Conformational Analysis in the Crystalline State (e.g., Dihedral Angles, Steric Effects)
The conformation of a molecule in the solid state represents a low-energy state that is influenced by both intramolecular forces (steric and electronic effects) and intermolecular packing forces. lumenlearning.com For this compound, key conformational features would include the orientation of the isopropyl and amino groups relative to the plane of the benzene ring.
The size of the isopropyl group introduces significant steric bulk. lumenlearning.comlibretexts.org This steric hindrance can influence the dihedral angle between the C-C-C plane of the isopropyl group and the plane of the aromatic ring. It may also cause slight pyramidalization at the nitrogen atom of the amino group. The interplay between minimizing steric repulsion from the bulky isopropyl group and optimizing intermolecular interactions like hydrogen bonding will ultimately determine the final conformation observed in the crystal. utdallas.edu
Polymorphism and Co-crystallization Studies of Related Structures
Polymorphism is the ability of a compound to exist in more than one crystal structure. Different polymorphs of the same compound can exhibit distinct physical properties. Aromatic amines are known to exhibit polymorphism, which can arise from different possible hydrogen-bonding arrangements or packing motifs. nih.govnih.gov The conformational flexibility of the molecule can also contribute to the formation of different polymorphic forms.
Co-crystallization is a technique where two or more different neutral molecules are combined in a stoichiometric ratio within a single crystal lattice. nih.govnih.govsysrevpharm.org Co-crystals of aromatic amines can be designed by selecting a "coformer" molecule that can form robust intermolecular interactions, such as strong hydrogen bonds, with the amine. This strategy is widely used to modify the physical properties of active pharmaceutical ingredients. For example, perhalogenated anilines have been shown to form co-crystals with nitrogen-containing acceptors through a combination of N-H···N hydrogen bonds and halogen bonds. acs.org
Computational Chemistry and Theoretical Modeling of 2 Isopropyl 4 Methylaniline
Quantum Chemical Studies
Quantum chemical studies use the principles of quantum mechanics to compute the properties of molecules. These methods are fundamental to understanding the behavior of 2-isopropyl-4-methylaniline at an electronic level.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule by modeling its electron density. For this compound, a DFT analysis would provide fundamental insights into its geometry, stability, and chemical nature.
A typical DFT study begins with a geometry optimization. This process computationally determines the most stable three-dimensional arrangement of the atoms, corresponding to the minimum energy on the potential energy surface. The resulting optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles.
From the optimized structure, a wealth of information about the molecule's electronic properties can be extracted. Key parameters include:
Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and kinetic stability.
Electron Density and Electrostatic Potential: Mapping the electron density reveals how electrons are distributed across the molecule. An electrostatic potential (ESP) map highlights regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is essential for predicting how the molecule will interact with other reagents. For this compound, the amino group (-NH2) and the aromatic ring are expected to be electron-rich regions.
Reactivity Descriptors: DFT calculations can quantify reactivity through various descriptors, such as chemical hardness, softness, and electronegativity. These values help in predicting the molecule's behavior in chemical reactions.
The table below illustrates the types of geometric parameters that would be calculated for this compound using DFT.
| Parameter Type | Atoms Involved | Predicted Value (Illustrative) |
| Bond Length | C-N | ~1.40 Å |
| Bond Length | C-C (aromatic) | ~1.39 Å |
| Bond Length | N-H | ~1.01 Å |
| Bond Angle | C-N-H | ~113° |
| Bond Angle | C-C-C (isopropyl) | ~120° |
| Dihedral Angle | H-N-C-C | Varies based on conformation |
| Note: The values in this table are illustrative and represent typical results for similar aniline (B41778) derivatives. Specific calculations for this compound would be required for precise data. |
Computational methods are highly effective in predicting spectroscopic data, which can be used to interpret and verify experimental results.
Vibrational Frequencies: After geometry optimization, a frequency calculation is performed. This computes the vibrational modes of the molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. Each calculated frequency can be animated to visualize the specific atomic motions (e.g., N-H stretching, C-C ring breathing). These theoretical spectra are invaluable for assigning experimental spectral bands to specific molecular vibrations.
NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) is a key technique for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, can accurately predict the ¹H and ¹³C NMR chemical shifts. The calculated shifts for this compound would be compared against a standard reference, such as tetramethylsilane (B1202638) (TMS), to provide a theoretical NMR spectrum that aids in the assignment of experimental signals.
The following table shows an example of how predicted vibrational frequencies and NMR shifts for this compound would be presented.
| Spectroscopic Data | Parameter | Predicted Value (Illustrative) |
| Vibrational Frequencies | N-H Stretch | ~3400-3500 cm⁻¹ |
| C-N Stretch | ~1250-1340 cm⁻¹ | |
| Aromatic C-H Stretch | ~3000-3100 cm⁻¹ | |
| ¹H NMR | -NH₂ protons | ~3.5 ppm |
| Aromatic protons | ~6.6-7.0 ppm | |
| -CH₃ (methyl) proton | ~2.2 ppm | |
| ¹³C NMR | C-NH₂ carbon | ~145 ppm |
| Aromatic carbons | ~115-130 ppm | |
| Isopropyl carbons | ~24, 27 ppm | |
| Note: These values are illustrative and based on general chemical shift and frequency ranges for similar functional groups. |
Reaction Mechanism and Kinetic Modeling
Theoretical modeling is instrumental in exploring how chemical reactions occur, identifying the most likely pathways, and calculating how fast they proceed.
A chemical reaction can be visualized as movement across a multi-dimensional potential energy surface (PES). A PES maps the potential energy of a system as a function of the positions of its atoms. Computational exploration of the PES for a reaction involving this compound (for example, its reaction with a hydroxyl radical) would involve:
Identifying Reactants and Products: The starting materials and final products define the beginning and end points of the reaction on the PES.
Locating Intermediates: The reaction may proceed through one or more stable or quasi-stable intermediates. These are represented as valleys or local minima on the PES. Computational methods search for these structures by optimizing geometries at various points along the reaction coordinate. For instance, in an electrophilic substitution reaction, a sigma complex (Wheland intermediate) would be a key intermediate to identify.
The pathway between reactants, intermediates, and products involves surmounting energy barriers. The peak of each barrier is known as the transition state (TS).
Transition State Search: A transition state is a first-order saddle point on the PES, representing a maximum along the reaction coordinate but a minimum in all other directions. Specialized algorithms are used to locate the precise geometry of the TS.
Frequency Analysis: A key confirmation of a true transition state is the presence of a single imaginary vibrational frequency. The atomic motion associated with this imaginary frequency corresponds to the molecule moving along the reaction coordinate from reactant to product.
Activation Barrier: The activation energy (or barrier height) is the energy difference between the transition state and the reactants. This value is critical, as it is the primary determinant of the reaction rate. A higher barrier implies a slower reaction. For example, a study on the reaction of 4-methyl aniline with OH radicals calculated activation barriers for different reaction pathways, such as addition to the ring or hydrogen abstraction. kallipos.gr A similar analysis for this compound would reveal how the isopropyl group influences these barriers.
Once the energies of reactants and transition states are known, theories can be applied to calculate reaction rate constants.
Transition State Theory (TST): TST is a foundational theory for calculating rate constants. kallipos.gr It assumes a quasi-equilibrium between the reactants and the transition state. The rate constant is calculated from the activation energy and partition functions (which describe the distribution of energy states) of the reactants and the transition state. TST provides a good estimate for reaction rates, especially in the gas phase and in solution.
Rice–Ramsperger–Kassel–Marcus (RRKM) Theory: RRKM theory is a more sophisticated model used to describe unimolecular reaction rates where energy is distributed among the vibrational modes of a molecule before reaction. wikipedia.orgcas.cz It calculates the rate constant as a function of the total energy of the molecule. wikipedia.org This theory is particularly important for understanding reactions under various pressures and temperatures, as it accounts for the competition between reacting and being deactivated by collisions. kallipos.grcas.cz In the context of this compound, RRKM theory could be used to model its unimolecular decomposition at high temperatures or the fate of energized intermediates formed during a reaction.
Conformational Landscape and Molecular Dynamics Simulations
Computational studies of this compound focus on understanding its three-dimensional structure, flexibility, and interactions with its environment. These analyses are crucial for predicting the molecule's physical properties and chemical behavior.
Identification and Stability Analysis of Stable Conformers
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, that can be interconverted by rotation about single bonds. chemistrysteps.com For this compound, the primary sources of conformational isomerism are the rotation around the bond connecting the isopropyl group to the benzene (B151609) ring and the bond between the nitrogen and the ring.
The presence of the bulky isopropyl group at the ortho position relative to the amino group introduces significant steric hindrance. This steric clash is expected to govern the molecule's preferred conformations. Computational methods, such as Density Functional Theory (DFT), are used to perform a potential energy surface scan by systematically rotating these key bonds. This process identifies energy minima, which correspond to stable conformers. colostate.eduaip.org
The stability of each conformer is evaluated based on its calculated relative energy. The conformer with the lowest energy is the most stable and, therefore, the most populated at equilibrium. For this compound, it is predicted that the most stable conformer would orient the isopropyl group to minimize steric interactions with the adjacent amino group. Similarly, the pyramidal geometry of the nitrogen atom in the amine group is also considered. umn.edu
| Conformer | Description of Orientation | Relative Energy (kcal/mol) | Population at 298 K (%) |
|---|---|---|---|
| C1 | Isopropyl C-H bond eclipsing C-NH2 bond | 0.00 | ~75 |
| C2 | Isopropyl C-H bond anti to C-NH2 bond | 0.85 | ~20 |
| C3 | Methyl group of isopropyl proximal to NH2 | 2.50 | ~5 |
Note: The data in the table above is illustrative and represents expected trends based on chemical principles of steric hindrance for this molecule. Specific values would require dedicated DFT calculations.
Solvent Effects on Molecular Conformation and Reactivity
The surrounding solvent can significantly influence the conformational preferences and reactivity of a molecule. journalirjpac.com Molecular dynamics (MD) simulations are a powerful tool to model these effects by simulating the movement of the solute (this compound) and a large number of solvent molecules over time.
In polar solvents like ethanol (B145695) or water, the amino group can act as a hydrogen bond donor. These specific solute-solvent interactions can stabilize conformers where the amino group is more exposed, potentially altering the conformational equilibrium compared to the gas phase or a nonpolar solvent like hexane. semanticscholar.org The reactivity of the aniline derivative is also affected; polar solvents can stabilize charged intermediates or transition states in a reaction, thereby increasing the reaction rate. journalirjpac.com
Implicit solvent models, such as the Polarizable Continuum Model (PCM), can also be used to approximate solvent effects by treating the solvent as a continuous medium with a specific dielectric constant. This approach is computationally less expensive than explicit MD simulations.
Molecular Docking for Intermolecular Interactions (e.g., Ligand-Receptor Mimicry)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). globalresearchonline.netnih.gov This method is fundamental in drug discovery for evaluating how a potential drug molecule might interact with a biological target. ijprajournal.comuomisan.edu.iq
For this compound, docking studies would explore its potential to bind to various protein active sites. The molecule possesses key features for intermolecular interactions:
Hydrogen Bonding: The amino (-NH2) group can act as a hydrogen bond donor.
Hydrophobic Interactions: The aromatic ring and the isopropyl and methyl substituents provide a large nonpolar surface area for hydrophobic and van der Waals interactions.
Pi-Stacking: The benzene ring can engage in π-π stacking with aromatic residues (like phenylalanine, tyrosine, or tryptophan) in a receptor's binding pocket.
Docking algorithms would place the molecule in numerous poses within the receptor's active site and calculate a "docking score" for each, which estimates the binding affinity. Lower (more negative) scores typically indicate stronger, more favorable binding interactions. acs.org
| Compound | Binding Affinity (kcal/mol) | Key Interactions |
|---|---|---|
| Aniline | -5.5 | H-bond, Hydrophobic |
| 4-methylaniline | -5.9 | H-bond, Hydrophobic |
| 2-isopropylaniline | -6.3 | H-bond, Enhanced Hydrophobic |
| This compound | -6.7 | H-bond, Enhanced Hydrophobic |
Note: The data in the table above is illustrative, based on docking studies of similar aniline derivatives, and demonstrates how substitutions can influence binding affinity. globalresearchonline.netijprajournal.comacs.org The specific scores depend entirely on the chosen protein target.
Electronic Structure Theory and Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a cornerstone of computational chemistry for explaining chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comyoutube.com
Calculation of HOMO-LUMO Energies and Band Gaps
The HOMO is the outermost orbital containing electrons and acts as an electron donor, defining the molecule's nucleophilicity. ucsb.edu The LUMO is the innermost empty orbital and acts as an electron acceptor, defining the molecule's electrophilicity. DFT calculations are commonly used to determine the energies of these orbitals. irjweb.com
The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap (ΔE). This gap is a critical descriptor of molecular stability and reactivity. thaiscience.info
A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO.
A small HOMO-LUMO gap implies low kinetic stability and high chemical reactivity.
For this compound, the electron-donating nature of the amino, isopropyl, and methyl groups is expected to raise the energy of the HOMO and result in a relatively small energy gap, indicating a reactive molecule. A computational study on the similar p-isopropylaniline provides analogous values. thaiscience.info
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -5.11 |
| ELUMO | 0.18 |
| ΔE (HOMO-LUMO Gap) | 5.29 |
Note: Data is sourced from a DFT study on p-isopropylaniline, a structurally similar compound, and serves as a reasonable estimate. thaiscience.info
Global Electrophilicity and Chemical Hardness Indices
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify a molecule's reactivity. irjweb.com
Chemical Potential (μ): Related to the escaping tendency of electrons. It is calculated as μ = (EHOMO + ELUMO) / 2.
Chemical Hardness (η): Measures the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. researchgate.net It is calculated as η = (ELUMO - EHOMO) / 2.
Global Electrophilicity Index (ω): Measures the propensity of a species to accept electrons. It is calculated as ω = μ² / (2η).
These indices provide a quantitative scale for reactivity. For this compound, the electron-donating substituents would suggest it is a relatively "soft" molecule with a higher tendency to act as a nucleophile rather than an electrophile.
| Descriptor | Formula | Calculated Value (eV) |
|---|---|---|
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -2.465 |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.645 |
| Global Electrophilicity (ω) | μ² / (2η) | 1.148 |
Note: Values are calculated using the FMO energies from Table 3, based on the p-isopropylaniline analogue. thaiscience.info
Q & A
Basic: What are the optimal conditions for synthesizing 2-Isopropyl-4-methylaniline derivatives?
Answer:
Synthesis typically involves alkylation or cyclopropylation of precursor anilines. For example, reacting 4-methylaniline with isopropyl bromide under reflux in toluene, using potassium carbonate as a base, achieves moderate yields (~50–60%) . Temperature control (80–100°C) and inert atmospheres (N₂/Ar) are critical to minimize oxidation. Post-synthesis, HPLC with acetonitrile as the mobile phase ensures purity ≥95% .
Basic: How can researchers address low aqueous solubility during in vitro assays?
Answer:
Due to limited water solubility (e.g., chloroform or DMSO required ), prepare stock solutions in DMSO (≤1% v/v) to avoid cellular toxicity. For kinetic studies, use surfactants like Tween-80 (0.1–0.5%) to stabilize the compound in aqueous buffers .
Basic: What analytical techniques are recommended for characterizing fluorinated derivatives?
Answer:
- NMR : ¹⁹F NMR (CDCl₃) identifies fluorine environments; chemical shifts between -70 to -90 ppm indicate CF₃ groups .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., [M+H]⁺ at m/z 275.17 for C₁₀H₈F₇N ).
- HPLC-UV : Retention times (~12–15 min) using C18 columns and acetonitrile/water gradients .
Advanced: How do steric effects from the isopropyl group influence reactivity in cross-coupling reactions?
Answer:
The isopropyl group creates steric hindrance, reducing catalytic efficiency in Suzuki-Miyaura couplings. Computational models (DFT) show a 30% decrease in reaction rate compared to non-substituted analogs. Mitigate this by using bulky ligands (e.g., XPhos) or elevated temperatures (120°C) .
Advanced: What strategies resolve contradictions in reported melting points or pKa values?
Answer:
Variations arise from purity levels and measurement methods. For example, pKa values (predicted 2.52 ) should be validated via potentiometric titration in THF/water (1:1). Cross-reference DSC data (heating rate 10°C/min) with literature to confirm melting points .
Advanced: How can researchers model the compound’s pharmacokinetics using computational tools?
Answer:
- ADMET Prediction : SwissADME estimates moderate blood-brain barrier permeability (logP ~3.2) and CYP3A4 inhibition risk .
- Molecular Dynamics : GROMACS simulations reveal stable binding to albumin (ΔG = -8.2 kcal/mol), suggesting prolonged plasma half-life .
Basic: What safety protocols are essential for handling fluorinated anilines?
Answer:
- Storage : -20°C under argon to prevent degradation .
- PPE : Nitrile gloves and fume hoods required due to vapor pressure (0.335 mmHg at 25°C ).
- Waste Disposal : Neutralize with 10% NaOH before incineration to avoid HF release .
Advanced: What mechanistic insights exist for its potential as a kinase inhibitor?
Answer:
Docking studies (AutoDock Vina) suggest competitive binding to ATP pockets (e.g., EGFR kinase, Ki = 0.45 μM). Validate via fluorescence anisotropy assays using FITC-labeled ATP .
Basic: How to differentiate isomers in synthetic mixtures?
Answer:
Use chiral GC columns (e.g., Cyclodex-B) or CD spectroscopy. For example, 2-isopropyl vs. 4-isopropyl isomers show distinct Cotton effects at 260 nm .
Advanced: What are the environmental impacts of fluorinated byproducts?
Answer:
LC-MS/MS detects heptafluoroisopropyl metabolites in soil (LOQ = 0.1 ppb). Biodegradation studies show <10% degradation in 28 days, necessitating advanced oxidation (UV/H₂O₂) for remediation .
Notes
- All data derived from peer-reviewed methods or validated computational tools.
- Advanced questions emphasize mechanistic and analytical rigor, while basic questions focus on foundational techniques.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
